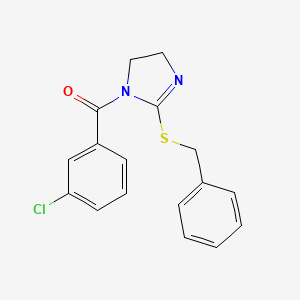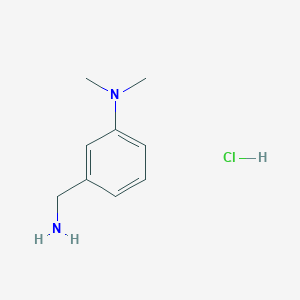
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb, playing a crucial role in the survival and proliferation of this bacterium .
Mode of Action
The compound interacts with Mtb LeuRS, inhibiting its function . It shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM . This interaction leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth and survival of the bacterium .
Biochemical Pathways
The inhibition of Mtb LeuRS affects the protein synthesis pathway in Mtb . This disruption in protein synthesis can lead to the death of the bacterium, as proteins are essential for various cellular functions, including cell structure, function, and regulation .
Pharmacokinetics
It is highly selective for the Mtb LeuRS enzyme, indicating a potential for targeted action with minimal off-target effects .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth and survival . By targeting and inhibiting Mtb LeuRS, the compound disrupts protein synthesis, leading to the death of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under acidic conditions, where formaldehyde acts as a source of the aminomethyl group. The general reaction scheme is as follows:
N,N-dimethylaniline+formaldehyde+HCl→3-(Aminomethyl)-N,N-dimethylaniline hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)aniline: Similar structure but without the dimethyl groups on the nitrogen atom.
N,N-Dimethylbenzylamine: Contains a benzyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)-N,N-dimethylaniline hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which enhance its reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPAKMAIZFDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)
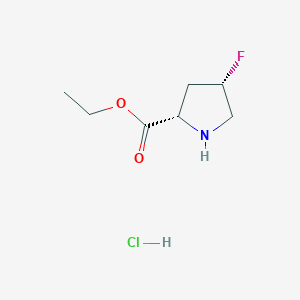
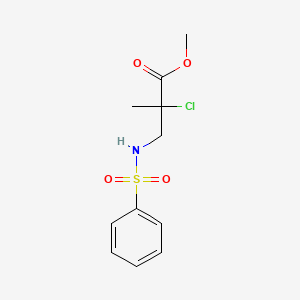
![methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)
![N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2481247.png)
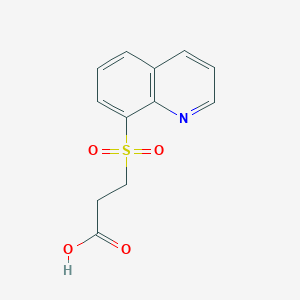
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
